molecular formula C16H11N5O2S B2559784 6-(3-nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 68469-08-9

6-(3-nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B2559784
CAS No.: 68469-08-9
M. Wt: 337.36
InChI Key: BTLPURAXHIPBRF-UHFFFAOYSA-N
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Description

6-(3-Nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (molecular formula: C₁₆H₁₁N₅O₂S; molecular weight: 337.36 g/mol) is a triazolothiadiazine derivative characterized by a fused heterocyclic core. This scaffold is known for diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects . The compound features a meta-nitrophenyl group at the C-6 position and a phenyl group at C-3 (Fig. 1). The nitro group’s electron-withdrawing nature and steric positioning may influence its biological interactions compared to other substituents.

Properties

IUPAC Name

6-(3-nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O2S/c22-21(23)13-8-4-7-12(9-13)14-10-24-16-18-17-15(20(16)19-14)11-5-2-1-3-6-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLPURAXHIPBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents. The process would be optimized for efficiency and yield, with rigorous quality control measures to ensure the purity of the final product.

Chemical Reactions Analysis

Cyclocondensation with Bielectrophiles

  • Reagents : 4-amino-5-mercapto-1,2,4-triazole (intermediate) reacts with 3-nitrophenylacetophenone (or analogous α-bromopropenone/phenacyl bromides) in the presence of triethylamine or heteropolyacids (e.g., HClO₄).

  • Conditions : Reflux in ethanol or DMF, often under acid catalysis.

  • Mechanism : Nucleophilic attack by the thiol group (-SH) on the electrophilic carbonyl carbon, followed by cyclization to form the thiadiazine ring .

Characterization Methods

The synthesized compound is validated using:

Technique Key Observations
IR Spectroscopy Absorption bands for nitro groups (~1520–1350 cm⁻¹), C=S (~850–900 cm⁻¹), and aromatic C-H stretching (~3100–3000 cm⁻¹) .
¹H NMR Signals for aromatic protons (~7.0–8.5 ppm), methoxy groups (if present), and thiadiazine protons (~4.5 ppm) .
Mass Spectrometry Molecular ion peak at m/z 337.36 (C₁₆H₁₁N₅O₂S) .

Reactivity and Chemical Transformations

The compound’s reactivity stems from its nitrophenyl substituent and heterocyclic framework :

Electrophilic Substitution

  • Nitro group : Directs electrophilic substitution to meta positions on the phenyl ring.

  • Thiadiazine ring : Susceptible to nucleophilic attack at sulfur or nitrogen centers, enabling functionalization (e.g., alkylation, acylation) .

Functionalization Reactions

  • Alkylation/Acylation : Reaction with alkyl halides or acylating agents to modify solubility or bioactivity.

  • Condensation with Aldehydes : Formation of arylidene derivatives via Schiff base-like reactions .

Research Findings

Key Finding Source
Anticancer Activity Derivatives (e.g., bis-pyrazolyl hybrids) exhibit IC₅₀ values as low as 0.39 μM against MCF-7 cells .
Enzyme Inhibition Select derivatives inhibit EGFR and CDK-2 at nanomolar concentrations .
Synthetic Flexibility Multi-step protocols allow tuning of substituents for tailored properties .

Scientific Research Applications

Antitumor Activity

One of the most notable applications of this compound is its antitumor activity . Research has demonstrated that derivatives of 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine exhibit promising antineoplastic properties against a wide range of cancer cell lines. A study conducted by the National Cancer Institute evaluated the efficacy of these compounds on 60 different cancer cell lines, including leukemia and breast cancer cells. The results indicated significant cytotoxic effects, suggesting that these derivatives could serve as potential anticancer agents .

Case Study: Antitumor Screening

  • Objective : To assess the antitumor activity of 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives.
  • Methodology : In vitro assays using sulforhodamine B to evaluate cell viability.
  • Findings : Certain derivatives displayed high levels of antitumor activity against specific cancer types such as breast and prostate cancer .

Anti-inflammatory Properties

Another significant application is the compound's anti-inflammatory activity . Recent studies have highlighted its effectiveness in inhibiting nitric oxide production and reducing inflammatory markers in various in vitro models. For instance, one derivative demonstrated a 62% inhibition of nitric oxide production at a concentration comparable to indomethacin . This suggests potential for developing new anti-inflammatory medications.

Case Study: Inhibition Studies

  • Objective : To evaluate the anti-inflammatory effects of triazolo[3,4-b][1,3,4]thiadiazine derivatives.
  • Methodology : Assessment of PGE2 and IL-6 levels in murine macrophage cells stimulated with lipopolysaccharides.
  • Findings : Derivatives showed comparable anti-inflammatory effects to established drugs at lower concentrations .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties , making it a candidate for developing new antibiotics. Various studies have reported that triazolo[3,4-b][1,3,4]thiadiazine derivatives can inhibit bacterial growth effectively.

Case Study: Antimicrobial Screening

  • Objective : To determine the antimicrobial efficacy of selected derivatives.
  • Methodology : Disc diffusion method against common bacterial strains.
  • Findings : Several derivatives showed significant inhibition zones compared to control antibiotics .

Enzyme Inhibition

Research indicates that 6-(3-nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can act as an inhibitor for various enzymes involved in disease processes. For example:

  • Carbonic Anhydrase Inhibitors : These compounds have been studied for their ability to inhibit carbonic anhydrase activity which is relevant in conditions like glaucoma and epilepsy .
  • Cholinesterase Inhibitors : Some derivatives have shown potential as cholinesterase inhibitors which could be beneficial in treating Alzheimer’s disease .

Summary Table of Applications

ApplicationActivity TypeKey Findings
AntitumorCytotoxicityEffective against multiple cancer cell lines
Anti-inflammatoryNitric oxide inhibitionComparable efficacy to indomethacin
AntimicrobialBacterial growth inhibitionSignificant inhibition zones against bacteria
Enzyme inhibitionVarious enzyme targetsPotential for treating glaucoma and Alzheimer’s

Mechanism of Action

The mechanism by which 6-(3-nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine exerts its effects involves its interaction with specific molecular targets. The nitro group and phenyl ring may play crucial roles in binding to enzymes or receptors, leading to biological responses. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Anticancer Activity

Structural analogs with varied C-6 substituents exhibit distinct anticancer profiles:

Compound C-6 Substituent Mean Growth Inhibition (%) Key Findings Reference
113h p-Chlorophenyl 45.44 Highest inhibition across NCI-60 cell lines; para-Cl enhances activity
Target Compound m-Nitrophenyl N/A Expected lower activity than para-Cl analogs due to meta positioning
3-(3-Methoxyphenyl) analog p-Methoxyphenyl Significant Methoxy group improves solubility but reduces cytotoxicity vs. chloro

Structure-Activity Relationship (SAR):

  • Electron-withdrawing groups (NO₂, Cl) at C-6 generally enhance anticancer activity compared to electron-donating groups (OCH₃) .
  • Para-substitution (e.g., p-Cl) outperforms meta-substitution due to optimal steric and electronic interactions with cellular targets .

Antibacterial and Antimicrobial Profiles

Nitro-containing triazolothiadiazines demonstrate varied efficacy against pathogens:

Compound Substituent Antimicrobial Activity (Zone of Inhibition, mm) Notes Reference
6-(4-Methoxyphenyl) analogs p-Methoxyphenyl 14.3–28.6 (Gram-positive bacteria) Superior to ampicillin in some cases
6-(4-Nitrophenyl)-3-(5-nitrofuran-2-yl) Nitrofuran + p-NO₂ Not quantified (potent) Synergistic effect of dual nitro groups
Target Compound m-Nitrophenyl N/A Likely moderate activity due to meta-NO₂

Key Observations:

  • Nitro groups enhance antibacterial activity, particularly when paired with other electron-deficient motifs (e.g., nitrofuran) .
  • Meta vs. para substitution : Para-nitro derivatives (e.g., 6-(4-nitrophenyl)) may exhibit stronger binding to bacterial enzymes than meta analogs .

Comparative Pharmacokinetic and Toxicity Profiles

Limited data exist for the target compound, but inferences can be drawn from analogs:

  • Nitro groups may act as prodrugs, undergoing enzymatic reduction to reactive intermediates (e.g., hydroxylamines), which could enhance toxicity .
  • Chlorophenyl derivatives show better metabolic stability than nitro analogs due to reduced redox activity .

Biological Activity

The compound 6-(3-nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a member of the triazolo-thiadiazine family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications through a detailed review of various studies and findings.

  • Molecular Formula : C16H11N5O2S
  • Molecular Weight : 337.36 g/mol
  • Exact Mass : 337.063346 g/mol
  • InChIKey : BTLPURAXHIPBRF-UHFFFAOYSA-N

These properties indicate that the compound is a nitrogen-rich heterocyclic molecule, which is crucial for its biological interactions.

Anticancer Activity

Research has shown that derivatives of triazolo-thiadiazines exhibit significant anticancer properties. For instance, studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cells through the activation of caspases. This mechanism is vital for the elimination of malignant cells and has been explored in various cancer types:

  • Caspase Activation : Compounds in this class have been identified as potent activators of caspases, which are essential for programmed cell death (apoptosis) .
  • Cytotoxicity : In vitro studies have shown that related compounds significantly inhibit the growth of cancer cell lines such as HeLa and A549 with IC50 values ranging from 1.1 to 18.8 µM .

Analgesic and Anti-inflammatory Properties

The compound has also been evaluated for its analgesic and anti-inflammatory activities:

  • Pain Relief : Some derivatives have demonstrated significant analgesic effects without causing gastric lesions, indicating a favorable safety profile .
  • Anti-inflammatory Activity : The presence of an electron-withdrawing group on the phenyl ring enhances anti-inflammatory effects, making these compounds potential candidates for treating inflammatory diseases .

Antioxidant Activity

Antioxidant properties are another important aspect of the biological activity of this compound:

  • Lipid Peroxidation : Studies indicate that certain derivatives exhibit minimal lipid peroxidation, suggesting protective effects against oxidative stress .

Antimicrobial Activity

Emerging research indicates that triazolo-thiadiazines possess antimicrobial properties:

  • Broad-spectrum Activity : Compounds in this family have shown effectiveness against various bacterial strains and fungi, indicating potential use in treating infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of triazolo-thiadiazines. Key observations include:

  • Substituent Effects : The presence and nature of substituents at specific positions on the phenyl rings significantly influence biological activity. For example, substituents at position 6 enhance anticancer efficacy .
SubstituentBiological ActivityNotes
Electron-withdrawing groups (e.g., NO2)Increased anticancer activityEnhances apoptosis induction
Alkyl groupsModerate analgesic effectsSafe profile with reduced gastric toxicity

Case Studies

  • Synthesis and Evaluation :
    A study synthesized several triazolo-thiadiazine derivatives and evaluated their biological activities. Among them, compounds with nitrophenyl substitutions showed promising anticancer and anti-inflammatory activities .
  • Cytotoxicity Testing :
    In vitro testing against various cancer cell lines revealed that specific derivatives exhibited cytotoxicity rates between 54% to 65% against HeLa cells, showcasing their potential as anticancer agents .

Q & A

Q. Q1. What are the optimal synthetic routes for 6-(3-nitrophenyl)-3-phenyl-7H-triazolothiadiazine, and how do reaction conditions influence yields?

A1. The compound is typically synthesized via cyclocondensation of 4-amino-5-aryl-1,2,4-triazole-3-thiols with substituted phenacyl bromides. Key steps include:

  • Thiol Intermediate Preparation : Reacting 3-nitrophenyl-substituted precursors with hydrazine hydrate to form 4-amino-triazole thiols .
  • Cyclization : Using phenacyl bromides in alkaline media (e.g., KOH/ethanol) to form the thiadiazine ring. Yields (70–88%) depend on substituent electronic effects and solvent polarity .
  • Purification : Crystallization from ethanol or DMF ensures >95% purity, verified by HPLC .

Q. Q2. How is the structural integrity of this compound validated?

A2. Structural confirmation employs:

  • 1H/13C NMR : Peaks at δ 7.5–8.3 ppm (aromatic protons) and δ 160–165 ppm (C=N of triazole) .
  • IR Spectroscopy : Bands at 1596 cm⁻¹ (C=N stretch) and 3432 cm⁻¹ (NH) .
  • X-ray Crystallography : Confirms planar triazole-thiadiazine fusion and nitro-phenyl dihedral angles (e.g., 25.7° in analogs) .

Advanced Synthesis & Mechanistic Insights

Q. Q3. How do substituents at the 3- and 6-positions modulate reactivity and bioactivity?

A3.

  • 3-Phenyl Group : Enhances π-π stacking with biological targets (e.g., fungal enzymes) .
  • 6-(3-Nitrophenyl) : The nitro group increases electrophilicity, improving binding to reductase enzymes (e.g., 14α-demethylase) .
  • Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) at position 6 improve antifungal activity but reduce solubility, necessitating salt formation (e.g., carboxylic acid derivatives) .

Q. Q4. What alternative synthetic strategies exist for derivatives with improved solubility?

A4.

  • Salt Formation : Reacting with sodium hydride and chloroacetic acid yields carboxylate salts (e.g., 6,7-dihydro-5H derivatives) with enhanced aqueous solubility .
  • Multi-Component Reactions : Combining phthalic anhydride and phenacyl bromides in acetic acid produces fused derivatives (e.g., phthalazine-diones) with tunable polarity .

Biological Activity & Target Analysis

Q. Q5. What validated biological targets are associated with this compound?

A5.

  • Antifungal Activity : Inhibits 14α-demethylase lanosterol (PDB: 3LD6) via nitro group interactions with heme iron, disrupting ergosterol synthesis (IC₅₀: 12.5 μM) .
  • Antibacterial SAR : 3-Phenyl and 6-aryl substituents correlate with Gram-positive activity (MIC: 8–32 μg/mL against S. aureus), likely via membrane disruption .

Q. Q6. How do researchers resolve contradictions in bioactivity data across analogs?

A6.

  • In Silico Docking : Molecular dynamics simulations explain divergent activities, e.g., nitro vs. methoxy substituents altering binding free energy (ΔG: −9.2 vs. −6.8 kcal/mol) .
  • In Vitro/In Vivo Correlation : Compounds with logP >3.5 show poor in vivo efficacy despite strong in vitro activity, highlighting pharmacokinetic limitations .

Data Contradictions & Methodological Challenges

Q. Q7. Why do some synthetic routes report lower yields despite optimal conditions?

A7. Contradictions arise from:

  • Byproduct Formation : Competing thiadiazole vs. thiadiazine ring closure under varying pH (e.g., acidic vs. alkaline media) .
  • Steric Hindrance : Bulky 3-nitrophenyl groups reduce cyclization efficiency, requiring longer reaction times (12–24 hrs) .

Q. Q8. How can researchers validate inconsistent enzyme inhibition data?

A8.

  • Enzyme Assay Standardization : Use recombinant 14α-demethylase with controlled heme content to minimize variability .
  • Control Experiments : Compare inhibition with ketoconazole (positive control) to confirm mechanism-specific activity .

Advanced Characterization & Computational Tools

Q. Q9. What computational methods predict the compound’s binding modes?

A9.

  • Docking (AutoDock Vina) : Identifies key interactions (e.g., nitro group with Fe²⁺ in lanosterol demethylase) .
  • QSAR Models : Relate Hammett σ values of substituents to bioactivity (R² = 0.89 for antifungal potency) .

Q. Q10. How does crystallography guide structural optimization?

A10. X-ray data reveal:

  • Planarity : Essential for intercalation with DNA topoisomerases in anticancer studies (e.g., analogs with fused pyrazole rings) .
  • Hydrogen Bonding : Carboxylic acid salts form H-bonds with water, improving solubility without compromising activity .

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